

Foundational research on DQP-26's parent compound, DQP-1105

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DQP-26

Cat. No.: B12385009

[Get Quote](#)

Foundational Research on DQP-1105: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DQP-1105, the parent compound of the more potent N-methyl-D-aspartate (NMDA) receptor modulator **DQP-26**, is a foundational molecule in the exploration of selective GluN2C/D subunit antagonists. This technical guide provides a comprehensive overview of the core research on DQP-1105, detailing its mechanism of action, physicochemical properties, and the experimental protocols utilized in its characterization. The information presented herein is intended to serve as a crucial resource for researchers in the fields of neuroscience and drug development, facilitating a deeper understanding of this important chemical entity and its derivatives.

Introduction

DQP-1105, with the chemical name 4-(5-(4-bromophenyl)-3-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid, is a pioneering noncompetitive antagonist of the NMDA receptor.[1] Its significance lies in its notable selectivity for NMDA receptors containing the GluN2C and GluN2D subunits.[2] This selectivity offers a promising avenue for the development of therapeutics targeting specific neuronal circuits and

functions, potentially with fewer side effects than non-selective NMDA receptor antagonists.[3] The exploration of DQP-1105 has paved the way for the development of more potent analogs, such as **DQP-26**, by providing critical insights into the structure-activity relationships governing interaction with the GluN2C/D subunits.[4]

Physicochemical and Pharmacological Properties

A summary of the key physicochemical and pharmacological properties of DQP-1105 is presented below.

Property	Value	Reference
Molecular Formula	C ₂₉ H ₂₄ BrN ₃ O ₄	[5]
Molecular Weight	558.42 g/mol	[5]
CAS Number	380560-89-4	[5]
Solubility	Soluble to 100 mM in DMSO	[5]
Purity	≥97%	[5]
Storage	Store at -20°C	[5]

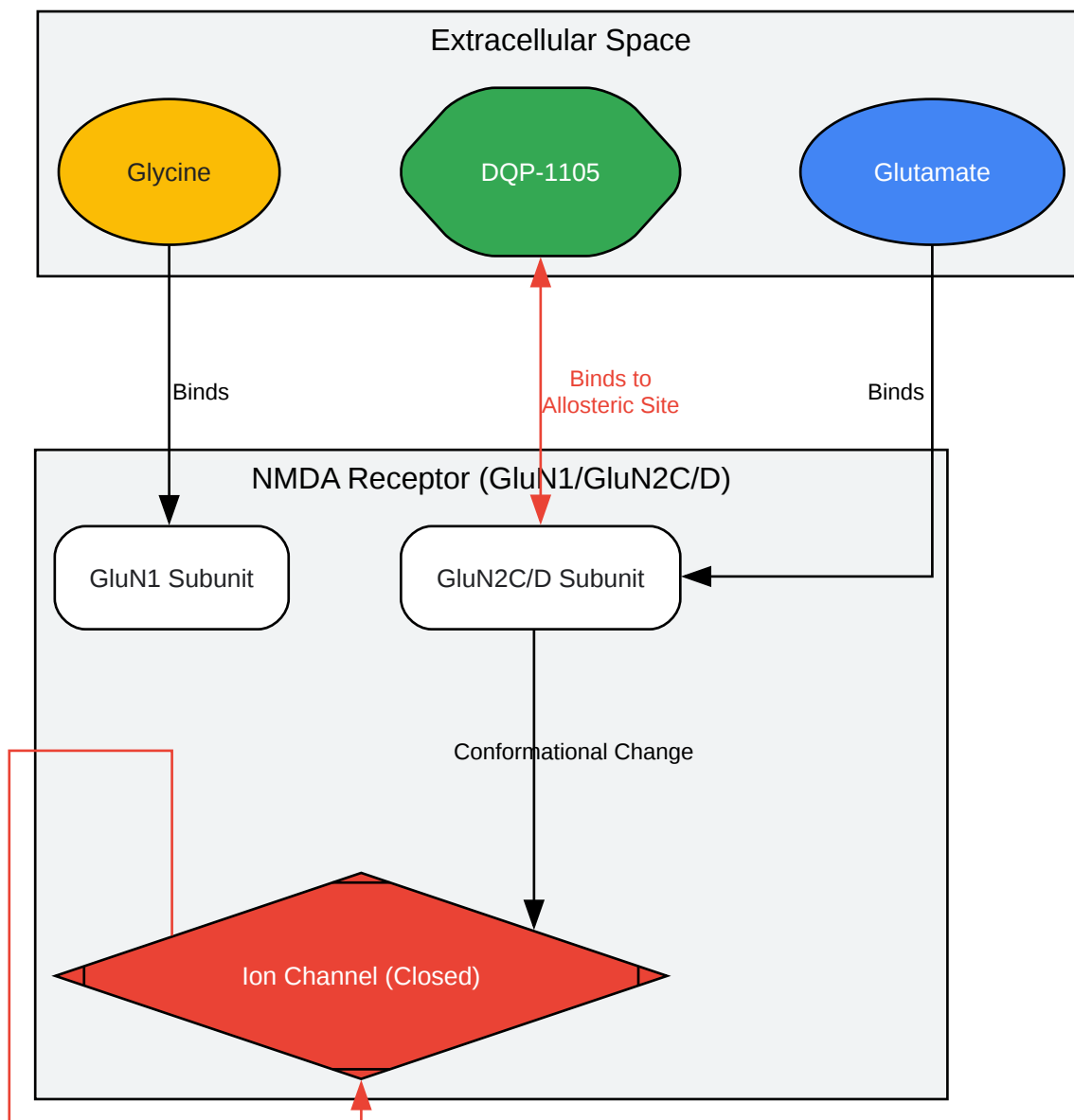
Mechanism of Action

DQP-1105 functions as a noncompetitive, voltage-independent antagonist of the NMDA receptor.[1][2] Its inhibitory action cannot be overcome by increasing the concentrations of the co-agonists glutamate or glycine.[1] The compound exhibits a glutamate-dependent mechanism of action, wherein its affinity for the receptor increases following glutamate binding.[3][4]

Binding Site and Selectivity

Research has identified two key amino acid residues in the lower lobe of the GluN2 agonist-binding domain, Gln701 and Leu705, as critical determinants for the selectivity of DQP-1105.[2] This specific interaction site allows DQP-1105 to preferentially inhibit NMDA receptors containing GluN2C and GluN2D subunits.[2]

The following diagram illustrates the proposed signaling pathway and the inhibitory action of DQP-1105.



[Click to download full resolution via product page](#)

DQP-1105 inhibits the NMDA receptor via an allosteric site.

Quantitative Data

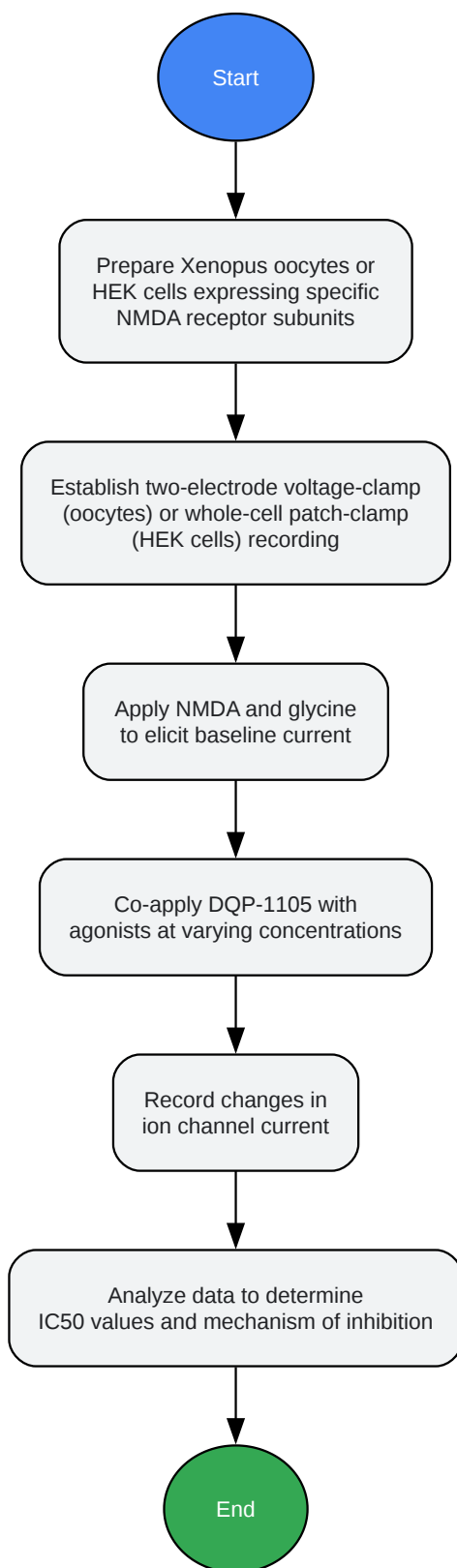
The inhibitory activity of DQP-1105 has been quantified across various recombinant NMDA receptor subunit combinations. The half-maximal inhibitory concentrations (IC_{50}) are summarized in the table below.

Receptor Subunit	IC ₅₀ (μM)	Reference
GluN2D	2.7	[5]
GluN2C	7.0 - 8.5	[4] [5]
GluN2B	121	[5]
GluK2	153	[5]
GluA1	198	[5]
GluN2A	206	[5]

Experimental Protocols

In Vitro Electrophysiology

The following protocol is a generalized representation of the electrophysiological experiments used to characterize DQP-1105.



[Click to download full resolution via product page](#)

Workflow for in vitro electrophysiological analysis of DQP-1105.

Detailed Methodology:

- **Cell Lines:** *Xenopus laevis* oocytes or Human Embryonic Kidney (HEK) cells were used for heterologous expression of recombinant NMDA receptors.
- **Receptor Expression:** cRNAs or cDNAs encoding various GluN1 and GluN2 subunits were injected or transfected into the cells.
- **Electrophysiological Recordings:**
 - **Two-electrode voltage-clamp (Oocytes):** Oocytes were voltage-clamped at -40 to -80 mV. Agonist solutions (e.g., 100 μ M NMDA and 30 μ M glycine) with or without DQP-1105 were perfused.
 - **Whole-cell patch-clamp (HEK cells):** Cells were voltage-clamped at -60 to -70 mV. External solutions contained agonist and varying concentrations of DQP-1105. Internal solutions contained a physiological buffer.
- **Data Analysis:** Concentration-response curves were generated to calculate IC₅₀ values. The voltage-independence of the block was assessed by measuring inhibition at different holding potentials.

In Vivo Murine Model of Tuberous Sclerosis Complex (TSC)-Induced Epilepsy

DQP-1105 has been evaluated in a murine model of TSC, a genetic disorder that often leads to epilepsy.

Detailed Methodology:

- **Animal Model:** Heterozygote *Tsc1* \pm mice were used as a model for TSC-induced epilepsy.
- **Drug Administration:** DQP-1105 was administered via intraperitoneal (IP) injection at a dose of 28 mg/kg.^[4]
- **Vehicle:** The vehicle for DQP-1105 consisted of 4% ethanol, 5% Tween 80, and 5% PEG 400 in sterile 0.9% saline.

- Outcome Measure: The primary outcome was the measurement of seizure burden, which was diminished following DQP-1105 administration.[4]

Pharmacokinetics

While DQP-1105 has shown efficacy in in vivo models, its pharmacokinetic profile, particularly its ability to cross the blood-brain barrier (BBB), presents a challenge for its development as a therapeutic agent. The presence of a carboxylate side chain is thought to hinder its BBB penetrance.[2] To date, specific quantitative in vivo pharmacokinetic data for DQP-1105, such as its plasma half-life, maximum concentration (C_{max}), or brain-to-plasma ratio, have not been reported in the reviewed literature. This has led to the development of prodrugs and analogs, like **DQP-26**, with improved pharmacokinetic properties.

Conclusion

DQP-1105 has been instrumental as a research tool for understanding the role of GluN2C/D-containing NMDA receptors in neuronal function and disease. Its selective antagonism has provided a valuable pharmacological probe for dissecting the contributions of these specific receptor subtypes. While its own therapeutic potential may be limited by its pharmacokinetic properties, the foundational research on DQP-1105 has been critical in guiding the design and development of next-generation GluN2C/D-selective modulators with more favorable drug-like characteristics. Further research into this class of compounds holds significant promise for the treatment of various neurological and psychiatric disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Mechanism for Noncompetitive Inhibition by Novel GluN2C/D N-Methyl-d-aspartate Receptor Subunit-Selective Modulators - PMC [pmc.ncbi.nlm.nih.gov]
2. Development of a Dihydroquinoline–Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug metabolism and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tonic Activation of GluN2C/GluN2D-Containing NMDA Receptors by Ambient Glutamate Facilitates Cortical Interneuron Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current trends in drug metabolism and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Foundational research on DQP-26's parent compound, DQP-1105]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12385009#foundational-research-on-dqp-26-s-parent-compound-dqp-1105]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com